molecular formula C22H24N4O6 B11287934 Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Cat. No.: B11287934
M. Wt: 440.4 g/mol
InChI Key: ZUHTXGWLAICDKS-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a complex organic compound that belongs to the class of substituted benzoates

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24N4O6/c1-14-17(5-4-6-19(14)26(30)31)21(28)23-18-13-16(22(29)32-3)7-8-20(18)25-11-9-24(10-12-25)15(2)27/h4-8,13H,9-12H2,1-3H3,(H,23,28)

InChI Key

ZUHTXGWLAICDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Acylation: Formation of the acetylpiperazine moiety.

    Amidation: Coupling of the nitrobenzamide with the benzoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes reactions characteristic of its functional groups:

Nitro Group Reduction

The 3-nitro group on the benzamido moiety can be reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or alternative reducing agents (e.g., Fe/HCl). This transformation is critical for generating bioactive amine derivatives .

Example :

\text{R-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-NH}_2 \quad \text{(Yield: >85% under optimized conditions)[6]}

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions to yield the corresponding carboxylic acid:

R-COOCH3NaOHR-COOH[1][6]\text{R-COOCH}_3 \xrightarrow{\text{NaOH}} \text{R-COOH} \quad \text{[1][6]}

Amide Bond Cleavage

The benzamido group can be hydrolyzed under strong acidic (HCl, reflux) or enzymatic conditions, though this is less common due to steric hindrance from the nitro and methyl groups .

Stability and Side Reactions

  • Nitro Group Stability : The nitro group is stable under mild acidic/basic conditions but may decompose under prolonged exposure to strong bases.

  • Piperazine Ring Reactivity : The acetylated piperazine is resistant to nucleophilic attack but can undergo deacetylation under harsh acidic conditions (e.g., concentrated HCl, 100°C) .

Table 2: Derivitization Reactions

Reaction TypeReagents/ConditionsProduct ApplicationSource
Nitro → Amine ReductionH₂/Pd-C, EtOH, 25°CBioactive amine intermediates (e.g., kinase inhibitors)
Ester → Acid Hydrolysis6M HCl, reflux, 12hCarboxylic acid for salt formation
Piperazine DeacetylationHCl (conc.), 100°C, 6hFree piperazine for further alkylation

Reaction Optimization Insights

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates for nucleophilic substitutions and amide couplings .

  • Catalysts : DMAP accelerates acyl chloride formation in amide coupling , while EDCI improves coupling efficiency in carbodiimide-mediated reactions .

  • Monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) are standard for tracking reaction progress .

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents (e.g., 2-methyl-3-nitro) slow amide coupling. Mitigated by using excess acyl chloride or elevated temperatures .

  • Nitro Group Interference : Competes with piperazine in electrophilic reactions. Addressed by sequential functionalization .

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialized chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methylbenzamido)benzoate: Lacks the nitro group.

    Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate: Different position of the nitro group.

Uniqueness

The presence of both the nitro and acetylpiperazine groups in Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may confer unique chemical and biological properties, making it a compound of interest for further study.

Biological Activity

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₃N₃O₄
  • Molecular Weight : 357.41 g/mol
  • IUPAC Name : this compound

The compound features a piperazine ring, which is often associated with various biological activities, including antitumor and antimicrobial effects.

The biological activity of this compound can be attributed to its structural components, particularly the piperazine moiety and the nitrobenzamide group. These elements are known to interact with various biological targets:

  • Piperazine Derivatives : Compounds containing piperazine have been shown to exhibit activity against a range of diseases, including cancer and infections. They often act as antagonists or agonists at neurotransmitter receptors.
  • Nitro Group : The presence of a nitro group can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased cellular uptake and activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)8.0
This compoundHCT116 (Colon)TBDCurrent Study

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Study on Antitumor Effects

A recent study investigated the antitumor effects of this compound on HCT116 colon cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation.

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited bacterial growth in vitro, suggesting potential for development into a therapeutic agent for bacterial infections.

Q & A

Q. Optimization Strategies :

  • Reagent stoichiometry : Adjust molar ratios (e.g., 1.2:1 for nucleophile:electrophile) to minimize side products.
  • Temperature control : Reflux in acetonitrile (80–100°C) for 4–5 hours improves yield .
  • Purification : Use column chromatography (chloroform:methanol, 3:1 v/v) followed by crystallization from diethyl ether .

How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

Advanced Research Question
Challenges :

  • Disorder in the acetylpiperazine moiety : Common due to rotational flexibility.
  • Anisotropic displacement : Requires high-resolution data (<1.0 Å) for accurate modeling.

Q. Methodology :

  • Data collection : Use synchrotron radiation for high-resolution diffraction.
  • Software :
    • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for small-molecule twinned crystals .
    • WinGX/ORTEP : For visualization and geometry validation (e.g., bond angles, torsional strain) .
  • Validation : Cross-check with CCDC databases to identify outliers in bond lengths (e.g., C–N bonds in piperazine should be ~1.45 Å) .

How can researchers address discrepancies in impurity profiling during synthesis?

Advanced Research Question
Common impurities :

  • Unreacted intermediates : 4-(4-Acetylpiperazin-1-YL)benzoic acid derivatives (detected via HPLC retention time ~12.3 min) .
  • Byproducts : Nitro-group reduction artifacts (e.g., amine derivatives under excessive H2 conditions).

Q. Analytical Methods :

  • HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate impurities.
  • NMR : 1H NMR (DMSO-d6) identifies residual solvents (e.g., DCM at δ 5.32 ppm) .
  • Reference standards : Compare with EP/BP impurity profiles (e.g., Imp. B in ).

What strategies are effective for molecular docking studies targeting this compound’s potential therapeutic applications?

Advanced Research Question
Target selection : Prioritize kinases or GPCRs due to the compound’s piperazine and benzamide motifs.
Protocol :

  • Ligand preparation : Optimize protonation states (e.g., piperazine N-acetylation reduces basicity) using Schrödinger’s LigPrep.
  • Docking software : AutoDock Vina or GOLD for flexible side-chain modeling.
  • Validation : Compare binding poses with co-crystallized ligands (e.g., PDB: 3POZ for kinase targets) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

How can researchers validate the compound’s stability under physiological conditions?

Basic Research Question
Experimental Design :

  • pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C suggests robustness) .
  • Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products .

What analytical techniques are critical for confirming the compound’s stereochemical purity?

Basic Research Question

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 85:15) to resolve enantiomers.
  • Optical rotation : Measure [α]25D (e.g., +60.6° for (S)-enantiomers in methanol) .
  • X-ray crystallography : Assign absolute configuration via Flack parameter (<0.1) .

How can computational methods predict the compound’s ADMET properties?

Advanced Research Question
Tools :

  • SwissADME : Predicts logP (~3.2), BBB permeability (CNS MPO score >4), and CYP450 inhibition.
  • ProTox-II : Assesses toxicity (e.g., LD50 ~300 mg/kg in rodents).
    Key parameters :
  • Lipophilicity : Critical for membrane penetration (optimal logP 2–5).
  • Metabolic stability : Piperazine acetylation reduces CYP3A4-mediated oxidation .

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